molecular formula C4H6F3N B056523 2-(Trifluoromethyl)cyclopropan-1-amine CAS No. 113715-22-3

2-(Trifluoromethyl)cyclopropan-1-amine

Cat. No. B056523
M. Wt: 125.09 g/mol
InChI Key: UDWSAEWNKJDWHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)cyclopropan-1-amine and its derivatives involves several innovative methods, including highly enantioselective synthesis using Ru(ii)-Pheox catalysts that allow for the preparation of trifluoromethyl cyclopropanes from olefins with excellent diastereoselectivity and enantioselectivity (Kotozaki et al., 2018). Other methods include chemoselective synthesis through heterocyclization reactions of trifluoropent-3-en-2-ones with amines, offering a straightforward approach with high yields and environmental friendliness (Aquino et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)cyclopropan-1-amine is characterized by the presence of a cyclopropane ring, a compact and strained three-membered ring, coupled with a trifluoromethyl group that significantly influences its electronic properties and reactivity. The unique molecular architecture contributes to its reactivity towards various chemical transformations.

Chemical Reactions and Properties

Trifluoromethyl cyclopropanes, including 2-(Trifluoromethyl)cyclopropan-1-amine, participate in various chemical reactions, such as hydroamination and cyclization reactions, which are facilitated by catalysts like AgNO3 under mild conditions, providing a modular entry to functionalized pyrrolines (Zhou et al., 2017). Additionally, cyclopropanation reactions using diazo compounds as carbene donors have been developed for the synthesis of trifluoromethyl-substituted cyclopropanes, demonstrating the compound's versatility in synthetic organic chemistry (Tinoco et al., 2017).

Scientific Research Applications

1. One-pot synthesis of trifluoromethyl amines

  • Summary of Application : This compound is used in the one-pot synthesis of trifluoromethyl amines and perfluoroalkyl amines . This method complements the established synthesis strategy of trifluoromethyl amines .
  • Methods of Application : The method involves the trifluoromethylation of secondary amines using CF3SO2Na . The method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .
  • Results or Outcomes : The method has good functional group tolerance, mild conditions, and uses inexpensive or easy-to-handle materials . Mechanistic probes indicate that the thiocarbonyl fluoride formed in situ is the key intermediate in the reaction .

2. Silver-catalysed tandem hydroamination and cyclization

  • Summary of Application : This compound is used in the silver-catalysed tandem hydroamination and cyclization of 2-trifluoromethyl-1,3-enynes with primary amines .
  • Methods of Application : The method involves a highly efficient tandem hydroamination and cyclization reaction of 2-trifluoromethyl-1,3-enynes with primary amines . This reaction is catalyzed by AgNO3 under mild reaction conditions .
  • Results or Outcomes : This new method is compatible with alkyl, aryl, and allyl primary amines . It represents an atom-economical protocol for the construction of 4-trifluoromethyl-3-pyrrolines for the first time .

properties

IUPAC Name

2-(trifluoromethyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3N/c5-4(6,7)2-1-3(2)8/h2-3H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWSAEWNKJDWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70612058
Record name 2-(Trifluoromethyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)cyclopropan-1-amine

CAS RN

113715-22-3
Record name 2-(Trifluoromethyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PS Nosik, YV Mykhalchuk, OS Liashuk, AI Kysil… - …, 2023 - Wiley Online Library
A metal‐free two‐step approach for the synthesis of trisubstituted CF 3 ‐cyclopropanes is reported. The method involves [3+2] cycloaddition of electron‐poor alkenes and in situ …

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